N-(4-{2-[(cyclopropylmethyl)amino]cyclopropyl}phenyl)-1-methylpyrazole-4-carboxamide hydrochloride
Description
Properties
Molecular Formula |
C18H23ClN4O |
|---|---|
Molecular Weight |
346.9 g/mol |
IUPAC Name |
N-[4-[2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H22N4O.ClH/c1-22-11-14(10-20-22)18(23)21-15-6-4-13(5-7-15)16-8-17(16)19-9-12-2-3-12;/h4-7,10-12,16-17,19H,2-3,8-9H2,1H3,(H,21,23);1H |
InChI Key |
XYFPAGOQZFSLFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C3CC3NCC4CC4.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of T-3775440 hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving cyclopropylmethylamine and pyrazole derivatives .
Chemical Reactions Analysis
T-3775440 hydrochloride undergoes several types of chemical reactions, primarily focusing on its interaction with LSD1. The compound demonstrates irreversible inhibition of LSD1 by forming a covalent bond with the enzyme. This inhibition disrupts the interaction between LSD1 and other proteins, leading to changes in gene expression . Common reagents used in these reactions include organic solvents and catalysts that facilitate the formation of the covalent bond. The major product formed from these reactions is the inhibited LSD1 complex .
Scientific Research Applications
T-3775440 hydrochloride has been extensively studied for its applications in scientific research, particularly in the fields of cancer biology and epigenetics. Some of its key applications include:
Cancer Research: The compound has shown efficacy in inhibiting the proliferation of small-cell lung cancer and acute myelogenous leukemia cells by disrupting LSD1 interactions with critical transcription factors
Epigenetics: T-3775440 hydrochloride is used to study the role of LSD1 in gene regulation and chromatin remodeling.
Drug Development: The compound serves as a lead molecule for developing new therapeutic agents targeting LSD1 in various cancers.
Mechanism of Action
T-3775440 hydrochloride exerts its effects by irreversibly inhibiting LSD1, a key enzyme involved in the demethylation of histone proteins. This inhibition disrupts the interaction between LSD1 and transcription factors such as GFI1B and INSM1, leading to changes in gene expression and cell differentiation . The molecular targets of T-3775440 hydrochloride include the SNAG domain proteins, which are critical for the transcriptional repression of neuroendocrine-associated genes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-(4-{2-[(Cyclopropylmethyl)amino]cyclopropyl}phenyl)-1-methylpyrazole-4-carboxamide hydrochloride
- Molecular Formula : C₁₈H₂₃ClN₄O
- Molecular Weight : 346.9 g/mol
- CAS No.: Not explicitly provided (refer to Certificate of Analysis for purity >98%) .
Structural Features :
- The compound contains a 1-methylpyrazole-4-carboxamide core linked to a substituted cyclopropylphenyl group.
- Key substituents: Cyclopropylmethylamino group attached to the cyclopropane ring. 4-Phenyl moiety with a cyclopropane bridge.
- The hydrochloride salt enhances solubility and stability for research applications .
Pharmacological Relevance :
- Acts as a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1) , an enzyme implicated in epigenetic regulation and cancer progression .
Comparison with Similar Compounds
Structural Analogues with Pyrazole-Carboxamide Cores
| Compound Name | Structural Differences | Key Properties | Biological Activity |
|---|---|---|---|
| N-(4-Chlorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | - Methoxy group at pyrazole C3 position. - Chlorophenyl substituent. |
- Increased polarity due to methoxy group. - Lower logP compared to target compound. |
Demonstrates antifungal and anticancer activity ; lacks LSD1 inhibition . |
| N-(4-Bromophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | - Bromine replaces chlorine on phenyl ring. | - Higher molecular weight (Br vs. Cl). - Enhanced halogen bonding potential. |
Similar antifungal activity but reduced metabolic stability compared to chlorinated analogue . |
| N-[(1-Ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine hydrochloride | - Fluorinated ethyl group. - Dual pyrazole rings. |
- Increased lipophilicity due to fluorine. - Higher solubility in polar solvents. |
Explored for CNS-targeted applications ; no reported LSD1 activity . |
Cyclopropane-Containing Analogues
| Compound Name | Structural Differences | Key Properties | Biological Activity |
|---|---|---|---|
| 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride | - Simpler cyclopropane-pyrazole linkage. - No carboxamide group. |
- Lower molecular weight (255.75 g/mol). - Basic amine group enhances water solubility. |
Used in neurotransmitter receptor modulation studies . |
| N-Cyclopropyl-2-(3-methyl-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride | - Piperidine-phenoxyacetamide scaffold. - Cyclopropyl group as a substituent. |
- Balanced logP (2.8) due to polar acetamide. | Investigated for GPCR interactions ; no epigenetic targets reported . |
| N-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide | - Thiazole-carboxamide core. - Dual cyclopropane groups. |
- High steric hindrance limits membrane permeability. | Targets kinase enzymes ; distinct from LSD1 inhibition . |
Pharmacodynamic and Pharmacokinetic Comparisons
| Parameter | Target Compound | N-(4-Chlorophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide | 1-(1-Methylpyrazol-4-yl)cyclopropanamine HCl |
|---|---|---|---|
| logP | 3.1 (predicted) | 2.4 | 1.8 |
| Solubility (aq.) | Moderate (HCl salt) | High (methoxy group) | High (amine hydrochloride) |
| Target Selectivity | LSD1 (IC₅₀ = 50 nM) | Broad-spectrum (fungal/cancer) | Neurotransmitter receptors |
| Metabolic Stability | Moderate (CYP3A4 substrate) | Low (demethylation susceptibility) | High (minimal CYP interactions) |
Biological Activity
N-(4-{2-[(cyclopropylmethyl)amino]cyclopropyl}phenyl)-1-methylpyrazole-4-carboxamide hydrochloride, a compound with a complex structure, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 306.39 g/mol. It features a pyrazole core, which is known for its diverse biological activities, and includes cyclopropylmethyl and phenyl groups that contribute to its pharmacological profile.
Research indicates that compounds similar to this compound often interact with various biological targets, including:
- Sigma-1 Receptors : These receptors are implicated in neuroprotection and modulation of neurotransmitter systems. Activation of sigma-1 receptors has been associated with cognitive enhancement and potential therapeutic effects in neurodegenerative diseases .
- Enzyme Inhibition : Pyrazole derivatives have shown promise in inhibiting enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties .
Biological Activities
The biological activities of this compound can be categorized as follows:
- Anti-inflammatory Effects : Preliminary studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This property is critical for developing treatments for conditions such as arthritis.
- Neuroprotective Properties : The interaction with sigma-1 receptors suggests potential neuroprotective effects, which may be beneficial in treating neurodegenerative disorders like Alzheimer's disease .
- Anticancer Activity : Some pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential use as chemotherapeutic agents.
Case Studies
- Neuroprotective Study : A study involving a related pyrazole compound demonstrated significant cognitive improvement in animal models when administered prior to cognitive tests. The results indicated that the compound enhanced memory retention and reduced anxiety-like behaviors .
- Anti-inflammatory Assessment : In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages, supporting its potential use in inflammatory diseases .
Comparative Analysis with Other Pyrazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
